Argiotoxin 659
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argiotoxin 659 is a N-acyl-amino acid.
Scientific Research Applications
Molecular Differences in AMPA Receptor Channels
Argiotoxin, from the spider Argiope lobata, targets AMPA receptor channels in various configurations. It acts as an open channel blocker and is sensitive to specific AMPA receptor subunits, indicating its potential as a tool for analyzing AMPA receptors in native membranes (Herlitze et al., 1993).
Actions on N-methyl-D-aspartate Receptor
Argiotoxin 636, a similar compound, has been studied for its effects on NMDA receptor currents in rat hippocampal neurons. It blocks these currents in a concentration-dependent manner, demonstrating both voltage-dependent and non-voltage-dependent components of the block. The toxin's binding indicates that it could act as a competitive antagonist at the NMDA recognition site, providing insights into NMDA receptor functioning (Donevan & Rogawski, 1996).
Effects on Neuronal Excitability
Research on argiotoxin-636's effects on membrane excitability and voltage-activated currents in cultured rat sensory neurons shows that both extracellular and intracellular applications of the toxin reduce neuronal excitability. It inhibits voltage-activated K+ and Na+ currents, suggesting a broad impact on neuronal function (Scott et al., 1998).
Blockade of Synaptic Transmission in Hippocampus
Argiotoxin 636 has been observed to block excitatory synaptic transmission in rat hippocampal CA1 pyramidal neurons. This indicates its potential as a selective antagonist of glutamate-mediated synaptic transmission, providing a tool for studying synaptic mechanisms in the hippocampus (Ashe et al., 1989).
Structural and Biological Activities
The structural elucidation of argiotoxins reveals their potential as tools for investigating neurotoxicity and neuropharmacology, particularly in relation to neuromuscular transmission in insects (Adams et al., 1987).
Binding in Closed AMPA Receptor Channels
A study combining electrophysiological and molecular modeling approaches showed that argiotoxin can bind in the closed state of Ca(2+)-permeable AMPA receptor channels. This finding provides insights into the structural aspects of AMPA receptor channels (Barygin et al., 2011).
Synthesis and Structure-Activity Relationship Studies
Research on synthesizing argiotoxin analogs has led to the development of compounds with increased potency and selectivity for ionotropic glutamate receptors. These studies aid in understanding the receptor's ion channel region and in developing potential therapeutic agents (Poulsen et al., 2013).
Antagonism of NMDA Receptor-Mediated Synaptic Transmission
Argiotoxin 659 has been shown to be more potent at antagonizing NMDA receptor-mediated EPSPs than AMPA receptor-mediated responses in rat hippocampal slices, emphasizing its selectivity as an NMDA receptor antagonist (Mueller et al., 1991).
Properties
CAS No. |
111944-83-3 |
---|---|
Molecular Formula |
C31H53N11O5 |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40)/t22-,24-/m0/s1 |
InChI Key |
ONYMEUPDKAAGRV-UPVQGACJSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |
Synonyms |
argiopinin 3 argiopinin III argiopinine 3 argiotoxin 659 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.